4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound features a benzo[d]thiazole core substituted with two methoxy groups at positions 4 and 7, linked via a hydrazinecarbonyl bridge to an N,N-dimethylbenzenesulfonamide moiety. The structure integrates electron-donating methoxy groups and a sulfonamide pharmacophore, which are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-22(2)29(24,25)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(26-3)9-10-14(27-4)16(15)28-18/h5-10H,1-4H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUBWXIGHBNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Biochemical Pathways
For example, some thiazole derivatives can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins by COX enzymes, thereby exerting anti-inflammatory effects.
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s pharmacokinetics.
Biological Activity
The compound 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
- Molecular Formula : C20H24N4O5S2
- Molecular Weight : 464.6 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activities of this compound have been explored primarily in relation to its interactions with various biological systems. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized.
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, particularly Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, which may contribute to the prevention of neurodegeneration .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as AChE and BChE, which are critical in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
- Anti-Aggregation Properties : Compounds with similar structures have exhibited properties that prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology. Such activities may involve direct interactions with Aβ or modulation of cellular pathways involved in protein aggregation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant against various strains | |
| Neuroprotective | Inhibition of AChE/BChE | |
| Anti-Aggregation | Prevents Aβ aggregation |
Case Studies
- Neuroprotection in SH-SY5Y Cells :
- Inhibition Studies :
Comparison with Similar Compounds
Research Findings and Implications
- Spectral Confirmation : The absence of C=O in triazoles (7–9) versus its presence in hydrazinecarbonyl derivatives (target compound, 3–4) validates synthetic pathways via IR analysis .
- Thermodynamic Stability : The benzo[d]thiazole core’s rigidity may reduce metabolic degradation compared to flexible 1,3,4-thiadiazole derivatives .
- Functional Group Synergy : Combining methoxy (electron-donating) and sulfonamide (hydrogen-bonding) groups could optimize target engagement in enzyme inhibition or receptor binding.
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling hydrazine derivatives with activated benzo[d]thiazole precursors. For example, hydrazinecarbonyl formation is achieved via condensation reactions under reflux in ethanol or DMF, with pH and temperature control (4–6 hours at 80–100°C) to enhance yield . Optimization includes solvent selection (e.g., DMF vs. dichloromethane), catalyst use (e.g., triethylamine), and monitoring via TLC .
Q. Which spectroscopic techniques are essential for confirming the structure of this sulfonamide derivative?
- Methodological Answer :
- 1H/13C NMR : Confirms functional groups (e.g., sulfonamide S=O at ~1300 cm⁻¹ in IR).
- HRMS : Validates molecular ion ([M+H]+).
- X-ray crystallography : Determines absolute configuration for crystalline samples .
Q. How does the electronic nature of the 4,7-dimethoxy groups influence the compound’s reactivity?
- Methodological Answer : The methoxy groups stabilize the benzothiazole ring via resonance, enhancing electrophilic substitution at the hydrazinecarbonyl site. Comparative studies with chloro-substituted analogs show reduced reactivity in electron-deficient systems .
Q. What are the common impurities formed during synthesis, and how are they removed?
- Methodological Answer : Unreacted starting materials (e.g., benzothiazole precursors) and hydrazine by-products are common. Recrystallization (ethanol/water) or preparative HPLC with C18 columns (gradient: 60–90% acetonitrile) isolates the target compound .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing this compound?
- Methodological Answer : Contradictions arise from solvent effects or tautomerism. Use 2D NMR (COSY, HSQC) and DFT-computed spectra for assignments. Variable temperature NMR can assess dynamic processes, such as hydrazinecarbonyl tautomerization .
Q. What strategies are effective in improving the low yield of the hydrazinecarbonyl coupling step?
- Methodological Answer :
- Coupling agents : EDC/HOBt enhances amide bond formation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) and improves yields by 20–30% in similar sulfonamides .
- Iterative purification : Gradient elution (hexane:ethyl acetate 3:1 to 1:1) removes polar by-products .
Q. What in vitro assays are suitable for evaluating the compound’s potential kinase inhibitory activity?
- Methodological Answer :
- Fluorescence-based kinase assays : ADP-Glo™ with recombinant kinases (e.g., EGFR, VEGFR) at ATP concentrations (1–100 μM) to determine IC50.
- Molecular docking : Predicts binding modes using AutoDock Vina; align results with similar benzothiazole sulfonamides showing sub-μM inhibition .
Q. How can computational chemistry aid in predicting the compound’s metabolic stability?
- Methodological Answer : Tools like SwissADME predict CYP450 metabolism sites (e.g., demethylation at methoxy groups). Docking into CYP3A4 and 100-ns MD simulations assess stability. Dimethoxy groups may hinder oxidation, increasing half-life vs. non-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
